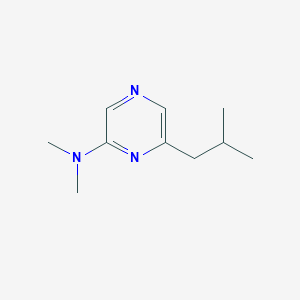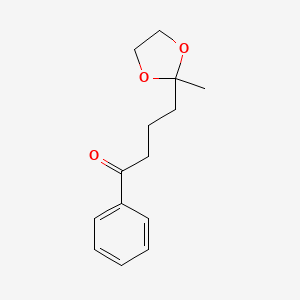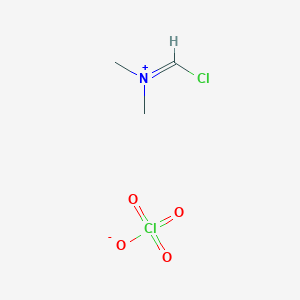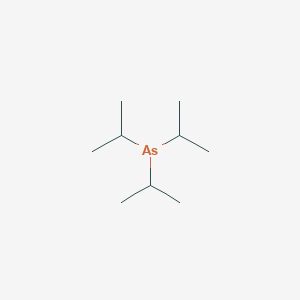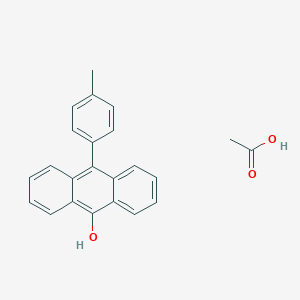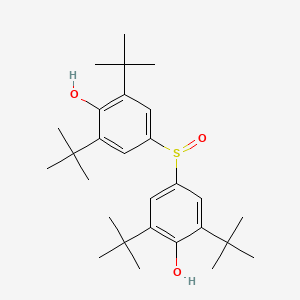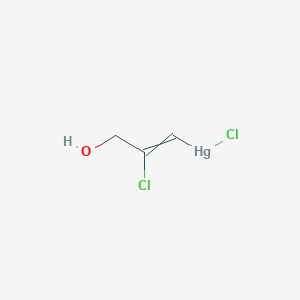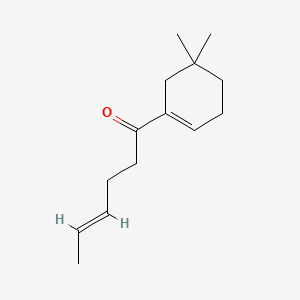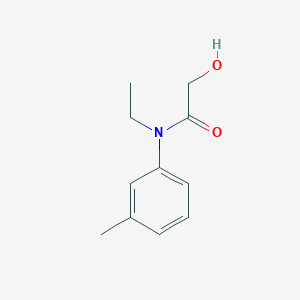![molecular formula C15H9Cl2NOS B14628008 2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- is a heterocyclic compound that features a benzothiazine ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-aminothiophenol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazine derivatives.
Substitution: Formation of substituted benzothiazine derivatives.
科学的研究の応用
2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in neurodegenerative diseases .
類似化合物との比較
Similar Compounds
2H-1,4-Benzothiazin-3(4H)-one: A simpler analog without the dichlorophenyl group.
Benzothiazole: Another heterocyclic compound containing nitrogen and sulfur but with a different ring structure.
Phenothiazine: Contains an additional benzene ring and is used in antipsychotic medications.
Uniqueness
2H-1,4-Benzothiazin-3(4H)-one,2-[(2,4-dichlorophenyl)methylene]- is unique due to the presence of the dichlorophenyl group, which enhances its chemical reactivity and potential biological activity compared to its simpler analogs .
特性
分子式 |
C15H9Cl2NOS |
|---|---|
分子量 |
322.2 g/mol |
IUPAC名 |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H9Cl2NOS/c16-10-6-5-9(11(17)8-10)7-14-15(19)18-12-3-1-2-4-13(12)20-14/h1-8H,(H,18,19)/b14-7- |
InChIキー |
QVVNCLJUTKBNEG-AUWJEWJLSA-N |
異性体SMILES |
C1=CC=C2C(=C1)NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2 |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



